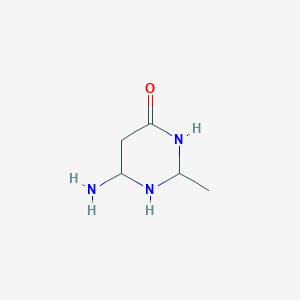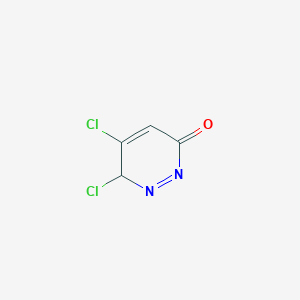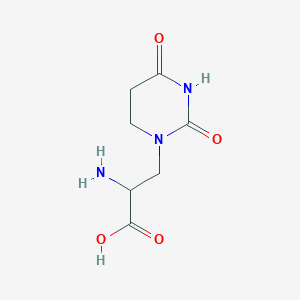
(-)-Willardiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Willardiine is a naturally occurring amino acid derivative that is known for its role as an agonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It is a stereoisomer of willardiine, which is isolated from the seeds of the leguminous plant Willardia
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Willardiine typically involves the stereoselective synthesis of the amino acid. One common method includes the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. The reaction conditions often involve the protection of functional groups, followed by the formation of the amino acid backbone through various organic reactions such as amination and esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(-)-Willardiine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amino acids.
Scientific Research Applications
(-)-Willardiine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmission and receptor binding.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of research tools and reagents for biochemical studies.
Mechanism of Action
The mechanism of action of (-)-Willardiine involves its binding to the AMPA and kainate receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in the influx of cations such as sodium and calcium into the neuron. This process ultimately leads to neuronal excitation and plays a crucial role in synaptic transmission and plasticity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (-)-Willardiine include:
Kainic acid: Another agonist of kainate receptors.
AMPA: An agonist of AMPA receptors.
Glutamate: The primary excitatory neurotransmitter in the central nervous system.
Uniqueness
This compound is unique in its specific stereochemistry, which allows it to selectively bind to certain subtypes of glutamate receptors. This selectivity makes it a valuable tool in research for studying the distinct roles of these receptors in various physiological and pathological processes.
Properties
Molecular Formula |
C7H11N3O4 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-amino-3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h4H,1-3,8H2,(H,12,13)(H,9,11,14) |
InChI Key |
UMPBIMSOBVZUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


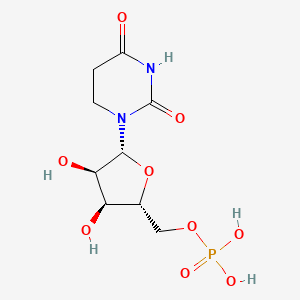

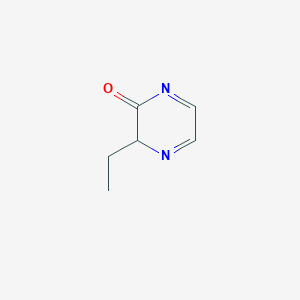


![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)
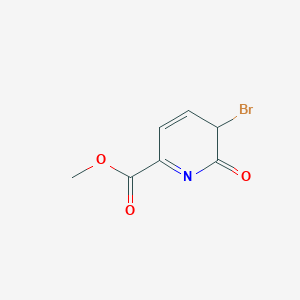
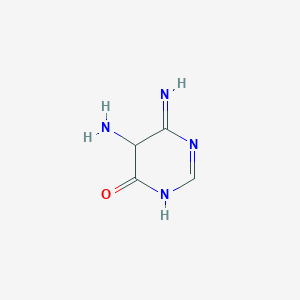

![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
